3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dithiazepane ring, which is a seven-membered ring containing two sulfur atoms and one nitrogen atom, along with a difluoropropanamine moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of study in organic chemistry and materials science.
Preparation Methods
The synthesis of 3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the dithiazepane ring through cyclization reactions involving sulfur and nitrogen-containing reagents. The difluoropropanamine moiety can be introduced through nucleophilic substitution reactions using appropriate fluorinated precursors. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiazepane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the dithiazepane ring.
Substitution: The difluoropropanamine moiety can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets.
Medicine: The compound is evaluated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry: It is explored for its potential use in materials science, particularly in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dithiazepane ring and difluoropropanamine moiety can form specific interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
3-(1,2,5-Dithiazepan-5-yl)-2,2-difluoropropan-1-amine can be compared with other similar compounds, such as:
4-([1,2,5]-dithiazepan-5-yl)phenyl-terminated tetraphenyladamantanes: These compounds also feature a dithiazepane ring but differ in their overall structure and functional groups.
4-(acetylsulfanylmethyl)phenyl-terminated tetraphenyladamantanes: These compounds have a similar sulfur-containing ring but differ in their terminal groups and overall reactivity
Properties
Molecular Formula |
C7H14F2N2S2 |
---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
3-(1,2,5-dithiazepan-5-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C7H14F2N2S2/c8-7(9,5-10)6-11-1-3-12-13-4-2-11/h1-6,10H2 |
InChI Key |
SHUPIKFFAWMYHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSCCN1CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.